molecular formula C8H11BrN2O2S B6209847 4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione CAS No. 1782408-09-6

4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione

Cat. No.: B6209847
CAS No.: 1782408-09-6
M. Wt: 279.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione is a heterocyclic compound that contains both pyrazole and thiane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione typically involves the reaction of 4-bromo-1H-pyrazole with a thiane derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which allows for the formation of the desired product with high efficiency . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione is unique due to the presence of both pyrazole and thiane moieties, which confer distinct chemical and biological properties. The bromine atom in the pyrazole ring also allows for further functionalization through substitution reactions, making it a versatile compound for various applications .

Properties

CAS No.

1782408-09-6

Molecular Formula

C8H11BrN2O2S

Molecular Weight

279.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.